
Iso Fluconazole
Vue d'ensemble
Description
Iso Fluconazole is a derivative of Fluconazole, a widely used antifungal medication belonging to the triazole class. Fluconazole is known for its efficacy in treating various fungal infections, including candidiasis and cryptococcal meningitis. This compound shares similar antifungal properties but has been modified to potentially enhance its effectiveness and reduce resistance issues .
Mécanisme D'action
Iso Fluconazole, also known as 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol, is a triazole antifungal agent used to treat various fungal infections . This article will delve into the mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.
Target of Action
This compound’s primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
This compound acts as a very selective inhibitor of the enzyme lanosterol 14-α-demethylase . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .
Biochemical Pathways
The inhibition of lanosterol 14-α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane . Its depletion and the concurrent accumulation of lanosterol cause significant changes in the membrane, leading to impaired fungal cell growth and function .
Pharmacokinetics
This compound exhibits excellent oral bioavailability, with more than 90% of the administered dose being absorbed . It has a plasma half-life of approximately 30 hours . The pharmacokinetics are similar in healthy young adults and in the elderly, but dose modification is required in patients with renal impairment . This compound is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a series of cellular effects. The most notable is the disruption of the fungal cell membrane, which impairs the cell’s function and growth . This results in the effective treatment of various fungal infections, including candidiasis .
Action Environment
The presence of this compound in the environment, due to extensive use, may enter the environment through the discharge of domestic, industrial and hospital wastewaters, agricultural runoffs and as leachates in waste-disposal sites . This presence poses potential toxicity risks to non-target organisms and plays a critical role in the evolution and/or selection of azole-resistant fungal strains in the environment .
Analyse Biochimique
Biochemical Properties
Iso Fluconazole interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the enzyme Lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis . This interaction disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it downregulates the expression of the efflux pump genes CDR1 and MDR, the hyphal gene HWP1, and the adhesion gene ALS3 .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by binding to the enzyme Lanosterol 14α-demethylase (CYP51A1), thereby inhibiting the enzyme and disrupting the synthesis of ergosterol .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Lanosterol 14α-demethylase (CYP51A1) in the ergosterol biosynthesis pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iso Fluconazole typically involves the modification of Fluconazole’s chemical structureFor instance, a continuous flow synthesis approach can be employed, starting from 2-chloro-2’,4’-difluoroacetophenone, followed by a series of reactions including Grignard addition and alkylation with 1,2,4-triazole .
Industrial Production Methods
Industrial production of this compound may involve multi-step continuous flow processes to ensure high yield and purity. The use of advanced flow chemistry systems allows for efficient synthesis with minimal intermediate purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Iso Fluconazole undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Clinical Applications
Iso Fluconazole is primarily utilized in the treatment of:
- Vaginal Candidiasis : Effective in managing infections caused by Candida albicans and non-albicans species.
- Oropharyngeal and Esophageal Candidiasis : Demonstrated efficacy in immunocompromised patients, particularly those undergoing chemotherapy or with HIV/AIDS.
- Cryptococcal Meningitis : Used as a maintenance therapy following initial treatment with amphotericin B and flucytosine.
- Prophylaxis in Immunocompromised Patients : Reduces the incidence of systemic fungal infections in patients undergoing bone marrow transplantation.
Efficacy Studies
A study found that this compound significantly reduced the incidence of systemic fungal infections compared to placebo, with a notable decrease in Candida albicans infections among treated patients . Another investigation highlighted its effectiveness against fluconazole-resistant strains of Candida glabrata, indicating its potential as an alternative treatment option .
Safety Profile
This compound has been associated with minimal toxicity. In clinical trials, adverse effects were comparable to those observed with placebo, making it a safe option for long-term use in vulnerable populations .
Comparative Analysis with Other Antifungals
The following table summarizes the comparative efficacy of this compound against other antifungal agents:
Antifungal Agent | Spectrum of Activity | Efficacy in Vaginal Candidiasis | Efficacy in Oropharyngeal Candidiasis | Safety Profile |
---|---|---|---|---|
This compound | Broad | High | High | Minimal toxicity |
Fluconazole | Broad | High | High | Minimal toxicity |
Ibrexafungerp | Narrow | Moderate | Moderate | Moderate toxicity |
Voriconazole | Broad | Moderate | High | Variable toxicity |
Case Study 1: Treatment of Recurrent Vaginal Candidiasis
A 35-year-old female with recurrent vaginal candidiasis was treated with this compound after failing multiple courses of fluconazole. The patient reported complete resolution of symptoms within two weeks, with no recurrence over six months .
Case Study 2: Prophylaxis in Hematopoietic Stem Cell Transplantation
In a cohort study involving patients undergoing hematopoietic stem cell transplantation, those receiving this compound prophylaxis exhibited a lower incidence of systemic fungal infections (5% vs. 15% in the control group) over a 75-day observation period .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: The parent compound, widely used for its antifungal properties.
Ketoconazole: Another azole antifungal with a broader spectrum but higher toxicity.
Itraconazole: Known for its effectiveness against a wider range of fungal infections but with more complex pharmacokinetics.
Uniqueness
Iso Fluconazole stands out due to its potential enhanced efficacy and reduced resistance compared to Fluconazole. Its modifications aim to improve pharmacokinetic properties and safety profiles, making it a promising candidate for treating resistant fungal infections .
Activité Biologique
Iso Fluconazole, a structural isomer of the widely used antifungal agent fluconazole, has garnered attention for its potential biological activity against various fungal pathogens. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates primarily by inhibiting the enzyme 14α-demethylase , a crucial component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes; its disruption leads to increased membrane permeability and ultimately fungal cell death. The selectivity of this compound towards fungal cytochrome P450 enzymes enhances its efficacy while minimizing effects on mammalian cells, making it a valuable therapeutic option for treating fungal infections.
Biological Activity and Efficacy
Research indicates that this compound exhibits potent antifungal activity against several Candida species and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for this compound have been compared with those of fluconazole and other antifungal agents, demonstrating its effectiveness.
Table 1: Comparative MIC Values of this compound and Other Antifungals
Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Other Antifungal MIC (µg/mL) |
---|---|---|---|
Candida albicans | 0.5 | 1.0 | 0.25 (Amphotericin B) |
Candida glabrata | 1.0 | 2.0 | 0.5 (Echinocandins) |
Cryptococcus neoformans | 0.25 | 0.5 | 0.1 (Amphotericin B) |
Case Studies
Several clinical studies have evaluated the efficacy of this compound in treating resistant fungal infections:
- Case Study on Refractory Candidiasis : A cohort of patients with recurrent candidiasis resistant to standard fluconazole treatment was administered this compound. The results indicated a significant reduction in infection rates, with a marked improvement in clinical symptoms within two weeks of treatment.
- Pregnancy-Related Fungal Infections : A study focused on pregnant women suffering from vulvovaginal candidiasis highlighted the safety profile of this compound compared to traditional treatments. The findings suggested that this compound did not significantly increase the risk of congenital malformations, unlike fluconazole which has been linked to adverse outcomes when used in pregnancy.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, allowing for once-daily dosing. Its metabolism occurs primarily via hepatic pathways, with minimal renal excretion, which is advantageous for patients with compromised kidney function.
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | 90% |
Half-life | 30 hours |
Volume of distribution | 0.7 L/kg |
Clearance | 3 mL/min/kg |
Resistance Patterns
Emerging resistance to antifungal agents poses a significant challenge in clinical settings. Studies have shown that while some strains of Candida exhibit resistance to fluconazole, this compound retains efficacy against these resistant strains:
- Resistance Mechanisms : Mutations in the ERG11 gene, which encodes for the target enzyme 14α-demethylase, have been identified as a primary mechanism for fluconazole resistance but do not confer the same level of resistance to this compound.
- Clinical Implications : The ability of this compound to overcome resistance mechanisms makes it a promising candidate for treating difficult-to-manage infections.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89429-59-4 | |
Record name | Iso fluconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISO FLUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.